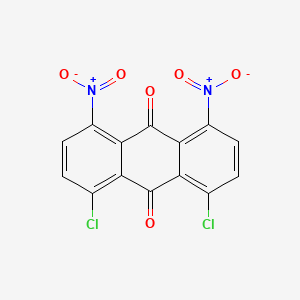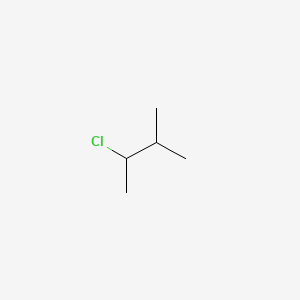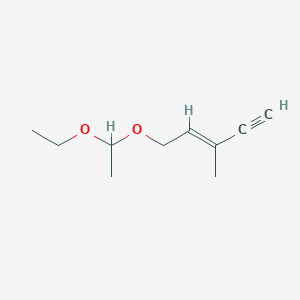![molecular formula C6H8ClN3OS B3192562 Urea, N-[(2-chloro-5-thiazolyl)methyl]-N'-methyl- CAS No. 634192-72-6](/img/structure/B3192562.png)
Urea, N-[(2-chloro-5-thiazolyl)methyl]-N'-methyl-
Vue d'ensemble
Description
Urea, N-[(2-chloro-5-thiazolyl)methyl]-N’-methyl-, also known as Thiamethoxam Metabolite CGA 353968, is a compound with a molecular formula of C₅H₆ClN₃OS and a molecular weight of 191.64 . It is a metabolite of Clothianidin . The IUPAC name for this compound is (E)-1-(2-chloro-1,3-thiazol-5-ylmethyl)-3-methyl-2-nitroguanidine .
Synthesis Analysis
The synthesis of thiazole derivatives, such as Urea, N-[(2-chloro-5-thiazolyl)methyl]-N’-methyl-, often involves the reaction of 2-aminothiazole with the appropriate iso(thio)cyanate . For example, the N-(5-Benzyloxy, 7-Bromo-BT-2-yl)-N′-(ethyl)urea was obtained in 75% yield from the reaction of 5-BnO,7-Br-2ABT with ethylisocyanate .Molecular Structure Analysis
The molecular structure of Urea, N-[(2-chloro-5-thiazolyl)methyl]-N’-methyl- consists of a urea group attached to a thiazole ring via a methyl group . The thiazole ring is a five-membered heterocycle containing three carbon atoms, one sulfur atom, and one nitrogen atom .Applications De Recherche Scientifique
Pest Control in Agriculture
Clothianidin Urea is used as a pesticide to control pests in vegetables . A single application of 0.5% clothianidin granules, a novel formulation, was used to control pests in vegetables under a high dose .
Residue Analysis in Crops
Residues of clothianidin in crops like cabbage and soil samples under field conditions were determined by HPLC . The terminal residues of clothianidin in cabbage were less than the limit of detection at pre-harvest intervals of 30 days .
Fertilizer Effect Analysis
To test the influence of the pesticide fertilizers’ effect on clothianidin residual, clothianidin granules and fertilizers of chicken manure, urea, and organic fertilizer were mixed into different pesticide fertilizers . The effect of different pesticide types on half-life was not significant, but the effect of sample types was significant .
Safety Evaluation
Clothianidin granules and pesticide fertilizers could be safely applied in cabbage under a single high-dose administration .
Residue Determination in Rice Ecosystem
A liquid chromatography mass spectrometry method for determination of clothianidin in brown rice, straw, rice hull, paddy water and paddy sediment was developed and residue levels were determined in the different components .
Orientations Futures
The future directions for research on Urea, N-[(2-chloro-5-thiazolyl)methyl]-N’-methyl- and similar compounds could involve further exploration of their biological activities and potential applications. For example, thiazole derivatives have shown promise as potential therapeutic agents due to their diverse biological activities . Further studies could also focus on optimizing the synthesis of these compounds and investigating their mechanisms of action .
Mécanisme D'action
Target of Action
Clothianidin Urea, also known as N-[(2-Chloro-1,3-thiazol-5-yl)methyl]-N’-methylurea, primarily targets the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects . These receptors play a crucial role in the transmission of nerve impulses, and their disruption leads to the paralysis and eventual death of harmful insects .
Mode of Action
Clothianidin Urea acts as an agonist of nAChR . It mimics the action of acetylcholine, a neurotransmitter, and binds to nAChRs, causing continuous stimulation of the neurons . This overstimulation leads to the paralysis and eventual death of the insect .
Biochemical Pathways
The biochemical pathways affected by Clothianidin Urea involve the disruption of neural transmission in the central nervous system of insects . The compound’s interaction with nAChRs affects the normal functioning of the synapses, leading to a series of downstream effects that result in the insect’s paralysis and death .
Pharmacokinetics
Pharmacokinetic studies indicate that Clothianidin Urea is rapidly distributed into the entire body within 2 hours after oral administration . Its excretion and metabolism start immediately after absorption . It is rapidly and almost completely eliminated from all tissues and organs with no evidence of accumulation . Most of it is completely excreted into urine and feces within two days after administration .
Result of Action
The primary result of Clothianidin Urea’s action is the effective control of harmful insects and pests . By targeting the nAChRs, it disrupts the normal functioning of the insect’s nervous system, leading to paralysis and death . This makes it an effective insecticide for the control of sucking and chewing pests .
Action Environment
Clothianidin Urea is moderately soluble and volatile but has a high potential for leaching to groundwater . It is very persistent in soil and water , which means it can remain effective for a long period after application. Its persistence and potential for leaching mean it can also pose risks to non-target organisms in the environment . It is highly toxic to honeybees but poses a low risk to earthworms .
Propriétés
IUPAC Name |
1-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-methylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3OS/c1-8-6(11)10-3-4-2-9-5(7)12-4/h2H,3H2,1H3,(H2,8,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFSUYNSKZUJOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCC1=CN=C(S1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10795576 | |
| Record name | N-[(2-Chloro-5-thiazolyl)methyl]-N'-methylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10795576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Urea, N-[(2-chloro-5-thiazolyl)methyl]-N'-methyl- | |
CAS RN |
634192-72-6 | |
| Record name | N-[(2-Chloro-5-thiazolyl)methyl]-N'-methylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10795576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(bromomethyl)-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B3192488.png)
![2,2,2-Trifluoro-N-[4-methyl-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3192489.png)










![Ethyl 3-[2-(benzoylamino)phenyl]-2-oxopropanoate](/img/structure/B3192557.png)
